![molecular formula C8H16OS2 B14411855 [(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol CAS No. 84350-66-3](/img/structure/B14411855.png)
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol is an organic compound with the molecular formula C8H16OS2 It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol typically involves the reaction of a suitable precursor with reagents that introduce the dithiolane ring. One common method involves the use of (2R,4R)-2-iodo-4-methylhexane as a starting material. This compound undergoes a substitution reaction in the presence of methanol, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of cost-effective reagents and solvents.
化学反応の分析
Types of Reactions
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of [(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol involves its interaction with molecular targets through its dithiolane ring and hydroxyl group. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.
類似化合物との比較
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol can be compared with other dithiolane-containing compounds:
This compound: Unique due to its specific stereochemistry and butyl substituent.
1,3-dithiolane-2-thione: Lacks the hydroxyl group and butyl substituent, leading to different reactivity and applications.
1,3-dithiolane-2-one: Contains a carbonyl group instead of a hydroxyl group, affecting its chemical properties and uses.
特性
CAS番号 |
84350-66-3 |
|---|---|
分子式 |
C8H16OS2 |
分子量 |
192.3 g/mol |
IUPAC名 |
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C8H16OS2/c1-2-3-4-8-10-6-7(5-9)11-8/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |
InChIキー |
HBVAOANVIFYOGE-HTQZYQBOSA-N |
異性体SMILES |
CCCC[C@@H]1SC[C@H](S1)CO |
正規SMILES |
CCCCC1SCC(S1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
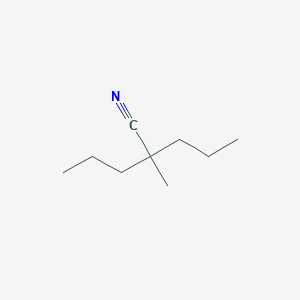
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
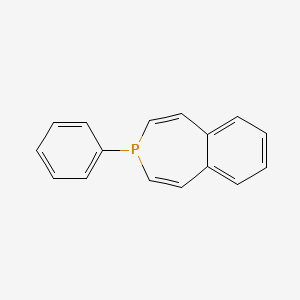
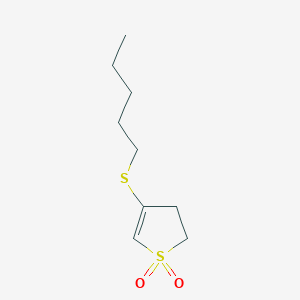
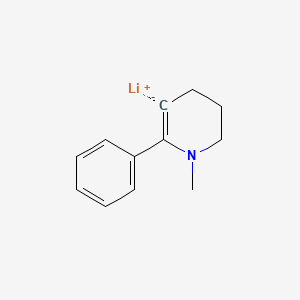
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
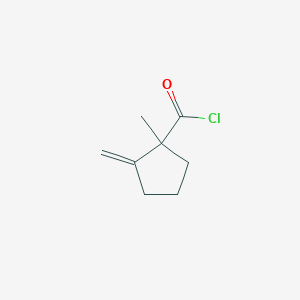
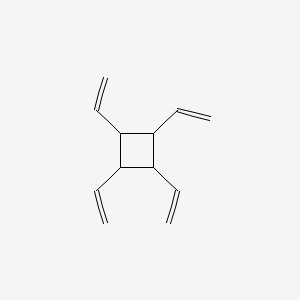
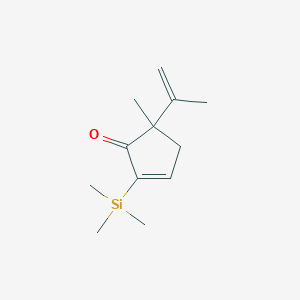
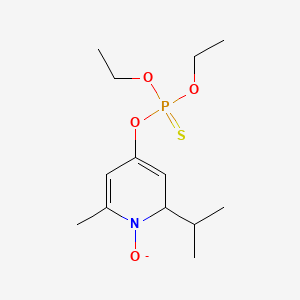

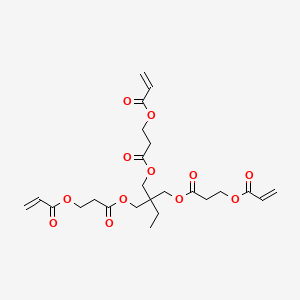
![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)
